
Glyburide-d11
Vue d'ensemble
Description
Glyburide-d11 is a deuterium-labeled derivative of glyburide, a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. The incorporation of deuterium atoms into the glyburide molecule enhances its utility as an internal standard in mass spectrometry, allowing for more accurate quantification of glyburide in various analytical applications .
Applications De Recherche Scientifique
Glyburide-d11 is widely used in scientific research due to its stable isotopic labeling, which allows for precise quantification and tracking in various studies. Some of its key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of glyburide.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of glyburide.
Diabetes Research: Utilized in research focused on the treatment and management of diabetes mellitus.
Drug Development: Helps in the development of new therapeutic agents by providing accurate data on drug interactions and metabolism
Mécanisme D'action
Target of Action
Glyburide-d11, also known as Glibenclamide-d11, is a deuterium-labeled form of Glibenclamide . The primary targets of this compound are the ATP-sensitive potassium channels (KATP) on beta cells . These channels play a crucial role in insulin secretion . This compound also inhibits P-glycoprotein and the cystic fibrosis transmembrane conductance regulator protein (CFTR) .
Mode of Action
This compound stimulates insulin secretion by closing the ATP-sensitive potassium channels on beta cells . This action raises intracellular potassium and calcium ion concentrations . By directly binding and blocking the SUR1 subunits of KATP, this compound inhibits the CFTR .
Biochemical Pathways
The closure of ATP-sensitive potassium channels on beta cells leads to depolarization of the cell membrane, which triggers the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the release of insulin granules, promoting insulin secretion . This compound also interferes with mitochondrial bioenergetics by inducing changes in membrane ion permeability .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of its non-labeled counterpart, Glyburide . It is orally active and has a long duration of action . The drug is evenly eliminated between the biliary and renal routes . The biological half-life of Glyburide is not significantly correlated with renal function in subjects with creatinine clearances of 30 ml/minute/1.7 m^2 or more .
Result of Action
The primary result of this compound’s action is the stimulation of insulin secretion, which helps to control blood glucose levels in patients with type 2 diabetes mellitus . Additionally, this compound has been found to enhance the anti-inflammatory response and synergize with retinoic acid to promote wound healing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been used in environmental analysis to monitor the presence of glyburide in water supplies and assess its environmental impact . Furthermore, chronic stress has been found to lead to comorbidity of depressive-like behavior and insulin resistance, possibly through long-term mild inflammation . In such cases, this compound could potentially play a role in managing these conditions .
Safety and Hazards
Glyburide, from which Glyburide-d11 is derived, has been associated with hypoglycemia and weight gain as the most frequently encountered adverse effects . It’s important to screen patients for contraindications and potential risks associated with glyburide, such as renal impairment or a history of hypoglycemia .
Orientations Futures
Glyburide and other sulfonylureas are considered viable options for adjunctive therapy, particularly for patients seeking potent agents with a higher chance of attaining glycemic targets . This recommendation focuses on patients with type 2 diabetes mellitus who do not have atherosclerotic cardiovascular disease or chronic kidney disease and have not achieved their HbA1C target despite exhausting first-line treatment options .
Analyse Biochimique
Biochemical Properties
Glyburide-d11, like its non-labeled counterpart, interacts with various enzymes and proteins. It is a substrate of organic anion transporting polypeptide (OATP) and ATP-binding cassette (ABC) transporter families . These interactions influence the distribution and pharmacokinetics of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce pulmonary cellular influx, bacterial dissemination to both liver and spleen, and IL1β production . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is similar to that of Glyburide. It inhibits the ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations . This action triggers the release of insulin, helping to regulate blood glucose levels .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, research on Glyburide has shown that it causes more hypoglycemia than other secretagogues and other sulfonylureas . This suggests that the effects of this compound may also change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, Glyburide has been shown to reduce bacterial dissemination and IL1β production . Specific studies on the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in similar metabolic pathways as Glyburide. Glyburide is metabolized by Cytochrome P-450 (CYP) enzymes and is a substrate for several transporters belonging to the ABC and solute carrier (SLC) superfamilies .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to Glyburide. It is a substrate of OATP and ABC transporter families, which influence its distribution and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glyburide-d11 involves the incorporation of deuterium atoms into the glyburide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated cyclohexylamine in the reaction with glyburide to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the high purity and consistency of the final product. The synthesized compound is then subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms and the overall purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Glyburide-d11, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonylureas, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glibenclamide: The non-labeled form of glyburide, used in the treatment of type 2 diabetes mellitus.
Glipizide: Another second-generation sulfonylurea with a similar mechanism of action.
Gliclazide: A sulfonylurea that also stimulates insulin secretion but has a different pharmacokinetic profile.
Uniqueness of Glyburide-d11
The uniqueness of this compound lies in its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds with carbon compared to hydrogen, leading to increased stability of the compound.
Improved Quantification: The distinct mass difference between deuterium and hydrogen allows for more accurate quantification in mass spectrometry.
Reduced Metabolism: Deuterium substitution can slow down the metabolic degradation of the compound, potentially leading to longer-lasting effects.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i2D2,3D2,4D2,5D2,6D2,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLBTZKUZBEKO-ICMLHTDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189985-02-1 | |
| Record name | 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What analytical technique is suitable for studying hypoglycemic drugs like Glyburide-d11?
A1: The provided research abstract explicitly mentions that liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a suitable technique for analyzing hypoglycemic drugs. [] This technique allows for the separation, identification, and quantification of different compounds in a mixture, making it valuable for studying drug metabolism and pharmacokinetics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)
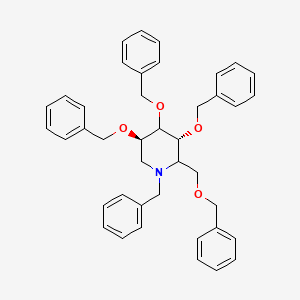



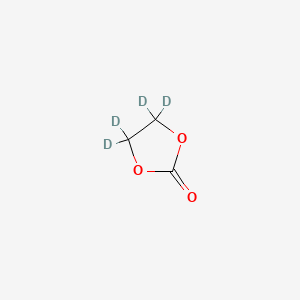
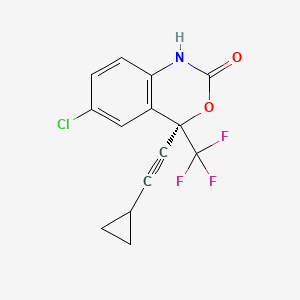
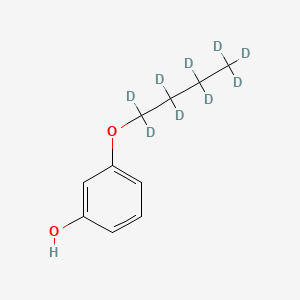
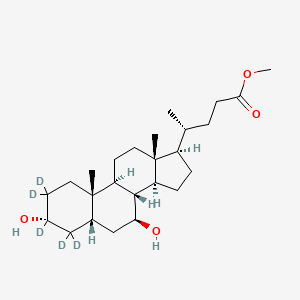
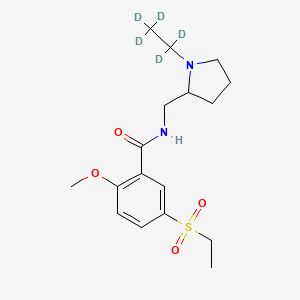
![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)
